

# Comparative Analysis of Enrofloxacin Derivatives: A Focus on Enrofloxacin Mesylate

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## Compound of Interest

Compound Name: Enrofloxacin Methyl Ester

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A notable scarcity of published experimental data exists for **Enrofloxacin Methyl Ester**, preventing a direct statistical comparison with its parent compound, enrofloxacin, or other alternatives. However, extensive research on Enrofloxacin Mesylate, a salt derivative, offers valuable insights into how modifications to the enrofloxacin molecule can impact its physicochemical and pharmacological properties. This guide, therefore, presents a comparative analysis of Enrofloxacin Mesylate and Enrofloxacin, supported by experimental data, to serve as a comprehensive example for researchers, scientists, and drug development professionals.

## Data Summary

The following tables summarize the key quantitative data comparing the performance of Enrofloxacin and its mesylate salt.

Physicochemical Properties	Enrofloxacin	Enrofloxacin Mesylate (EM)	Fold Change
Aqueous Solubility (mg/mL)	~0.23	483.01 ± 4.06	~2000x
Oral Lethal Dose (LD <sub>50</sub> ) in mice (mg/kg)	Not specified	1168.364	-

Pharmacokinetic Parameters (in rabbits, single 10 mg/kg oral dose)	Enrofloxacin	Enrofloxacin Mesylate (EM)
Relative Bioavailability compared to Enrofloxacin (%)	100	~179
Relative Bioavailability compared to Enrofloxacin HCl (%)	Not applicable	~148

In Vitro Antibacterial Activity (MIC/MBC)	Enrofloxacin	Enrofloxacin Mesylate (EM)
Gram-positive and Gram-negative bacteria	Effective	No significant change

## Experimental Protocols

### Synthesis of Enrofloxacin Mesylate (EM)

The synthesis of Enrofloxacin Mesylate was achieved through an improved modified solvent method.<sup>[1][2]</sup>

- Dispersion: 1 gram of enrofloxacin was dispersed in 2 mL of water at 25°C.
- Addition of Mesylate: 6.2 mL of a 0.45 mol/L mesylate solution was added to the enrofloxacin dispersion, maintaining a 1:1 molar ratio.
- Stirring: The solution was stirred at a speed of 20–30 revolutions per minute until the salt solution became clear.
- Filtration: The clarified solution was filtered.
- Evaporation: The filtrate was then subjected to slow solvent evaporation in a 45°C water bath to obtain the solid Enrofloxacin Mesylate.<sup>[1][2]</sup>

### Characterization of Enrofloxacin Mesylate

A comprehensive characterization of the synthesized Enrofloxacin Mesylate was performed using various analytical techniques.[1][2][3]

- Ultraviolet (UV) Spectroscopy: To confirm that the chromophoric group of enrofloxacin did not change after salt formation with methanesulfonic acid.
- Fourier Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of the mesylate salt.
- Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of Enrofloxacin Mesylate.
- Synchronous Thermal Analysis (SDT): To assess the thermal stability and melting point of the compound.
- X-Ray Powder Diffraction (XRPD): To analyze the crystalline structure of the synthesized salt.[2]

## In Vitro Antibacterial Activity Assay

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Enrofloxacin Mesylate were determined and compared with those of enrofloxacin and enrofloxacin hydrochloride against various bacterial strains.[4]

## Pharmacokinetic Study in Rabbits

A pharmacokinetic study was conducted in New Zealand rabbits to evaluate the oral bioavailability of Enrofloxacin Mesylate.[1][3]

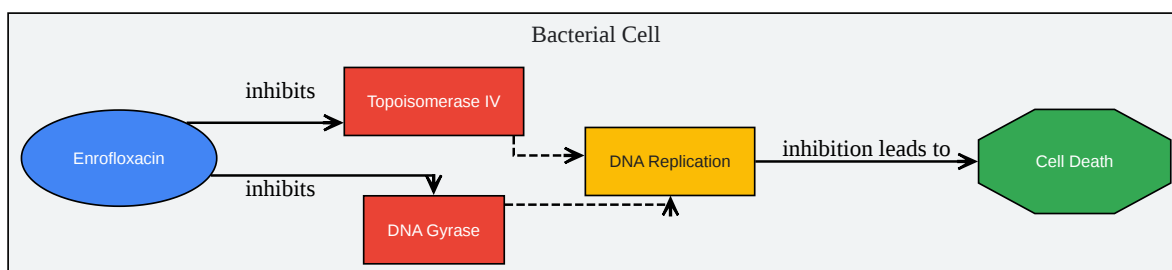
- Dosing: A single oral dose of 10 mg/kg of Enrofloxacin Mesylate, enrofloxacin, or enrofloxacin hydrochloride was administered to different groups of rabbits.
- Blood Sampling: Blood samples were collected at various time points post-administration.
- Analysis: The plasma concentrations of enrofloxacin were determined using high-performance liquid chromatography (HPLC).

- Parameter Calculation: Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) were calculated to determine the relative bioavailability.[1][3]

## Visualizations

### Fluoroquinolone Mechanism of Action

The following diagram illustrates the mechanism of action of fluoroquinolones, including enrofloxacin and its derivatives. These antibiotics inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[5]

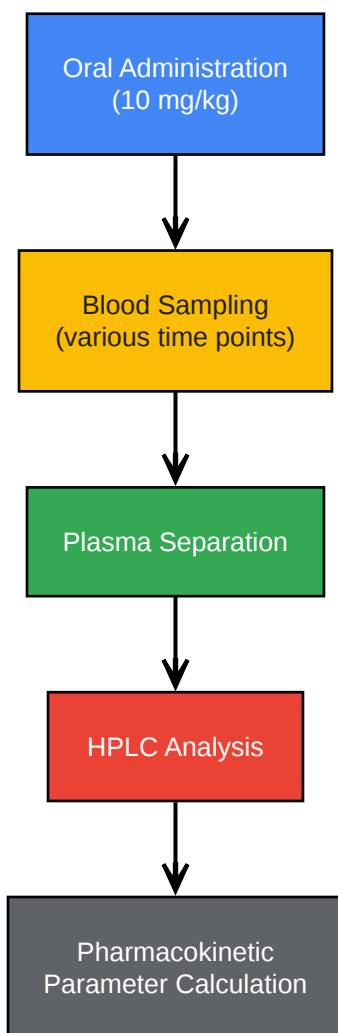


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Caption: Mechanism of action of enrofloxacin.

### Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the key steps involved in the pharmacokinetic analysis of Enrofloxacin Mesylate.



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Caption: Pharmacokinetic analysis workflow.

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